

Introduction to Acetylcholinesterase Inhibition

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Compound of Interest

Compound Name: AChE-IN-4

Cat. No.: B12416880

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Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.^{[1][2]} By breaking down acetylcholine, AChE terminates the signal transmission at cholinergic synapses.^[2] Inhibitors of AChE prevent this breakdown, leading to an increased concentration and prolonged action of acetylcholine in the synapse, thereby enhancing cholinergic neurotransmission.^{[1][3]} This mechanism is a key therapeutic strategy for conditions characterized by a deficit in cholinergic function, most notably Alzheimer's disease. In the later stages of Alzheimer's, the activity of a related enzyme, butyrylcholinesterase (BChE), increases, making dual inhibition of both AChE and BChE a promising therapeutic approach.

Chemical Structure and Properties of AChE-IN-4 Analog

The designation "**AChE-IN-4**" appears to refer to several distinct compounds with different inhibitory profiles. Below are the details for the identified analogs.

AChE/A|A-IN-4: A Selective Acetylcholinesterase Inhibitor

This compound is designed as a potent and selective inhibitor of acetylcholinesterase.

- IUPAC Name: 2-[4-(6-methyl-2-oxo-1H-quinolin-4-yl)piperazin-1-yl]-N-(4-methylphenyl)acetamide
- Molecular Formula: C₂₃H₂₆N₄O₂

- Molecular Weight: 390.5 g/mol

AChE/BChE-IN-4: A Dual Acetylcholinesterase and Butyrylcholinesterase Inhibitor

This molecule is a dual inhibitor, targeting both acetylcholinesterase and butyrylcholinesterase. Its design is based on the structure of donepezil and its analogs, featuring a 5,6-dimethoxy-1-indanone core linked to an N-benzylpiperidine group.

AChE/A β -IN-4: A Dual Inhibitor of Acetylcholinesterase and β -Amyloid Aggregation

This compound exhibits a dual mechanism of action, inhibiting both acetylcholinesterase and the aggregation of β -amyloid (A β) peptides, a key pathological hallmark of Alzheimer's disease.

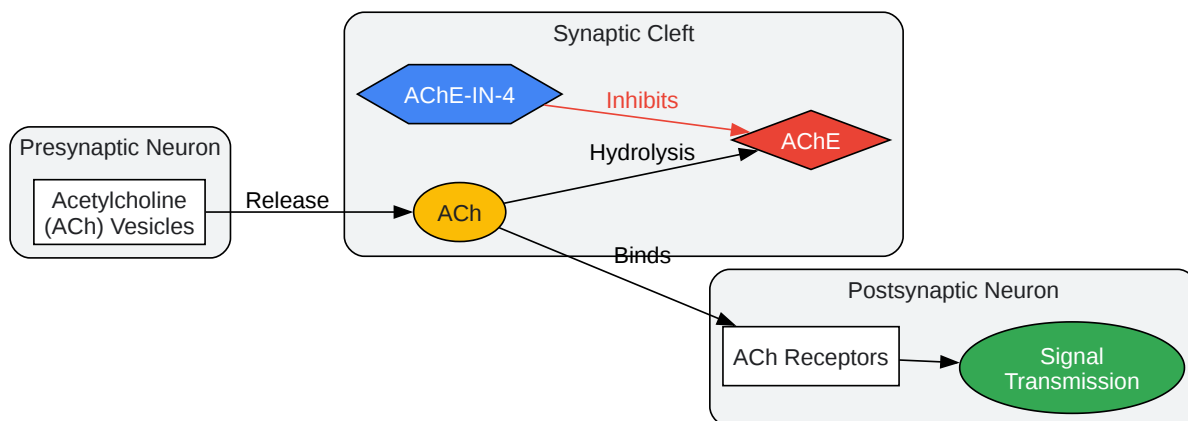
Quantitative Data

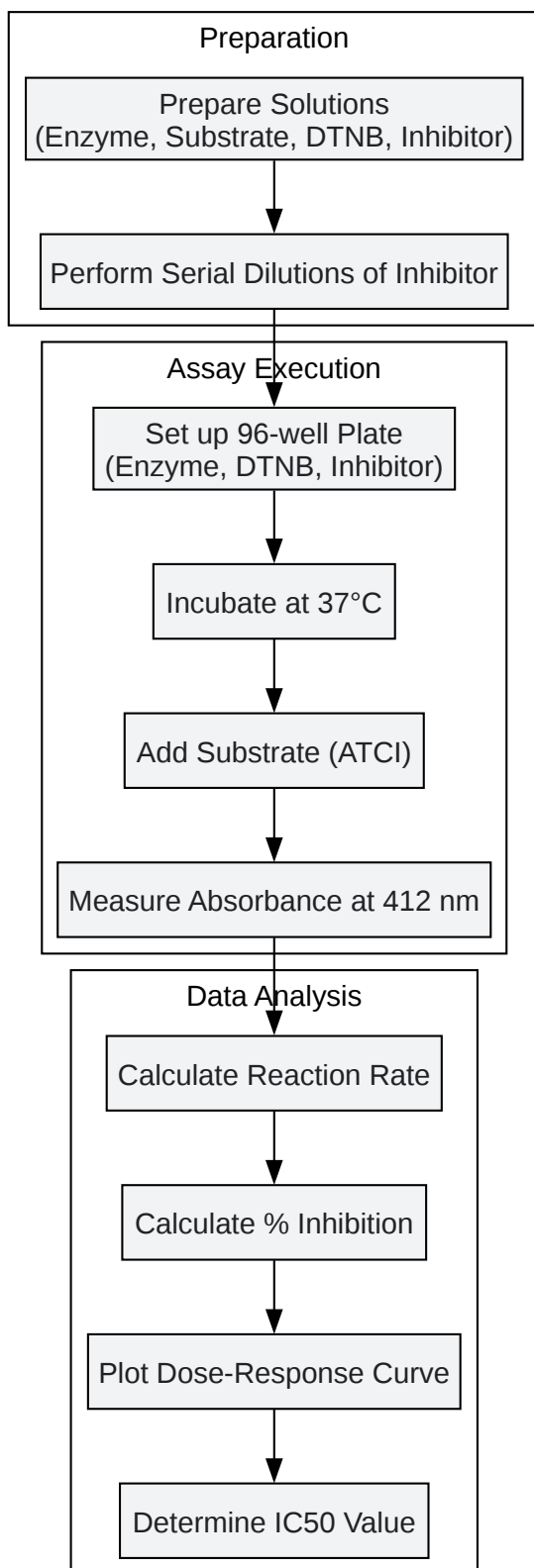
The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Compound | Target | IC ₅₀ Value |
|---|-----------------------------|-------------------------|
| AChE/A β -IN-4 | Acetylcholinesterase (AChE) | 1.72 \pm 0.18 μ M |
| β -Amyloid (A β) Aggregation | | 1.42 \pm 0.3 μ M |

Mechanism of Action and Signaling Pathways

Acetylcholinesterase inhibitors act within the cholinergic synapse. By blocking the action of AChE, these inhibitors increase the levels of acetylcholine available to bind to postsynaptic receptors, thereby enhancing cholinergic signaling.





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References

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